Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-
Overview
Description
Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-, also known as norcamphorone, is a bicyclic ketone with a unique molecular structure. This compound is characterized by its bicyclic framework, which includes an oxirane ring fused to a cyclohexane ring. The presence of the oxirane ring imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- involves several steps. One common method includes the oxidation of cyclohexene derivatives. The reaction typically employs oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction parameters and improved safety. These methods often utilize similar oxidizing agents and catalysts but are designed to handle larger quantities of reactants and products .
Chemical Reactions Analysis
Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Reagents such as sodium borohydride or lithium aluminum hydride are typically used for this purpose.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Its unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it suitable for use in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- can be compared to other bicyclic ketones, such as:
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-1-yl)-: This compound has a similar structure but includes a methyl group, which can influence its reactivity and biological activity.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share the oxirane ring but differ in the size and substitution pattern of the bicyclic framework.
The uniqueness of Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- lies in its specific ring structure and the absence of additional substituents, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
1-(7-oxabicyclo[4.1.0]heptan-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)8-5-3-2-4-7(8)10-8/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVLEWWTLSXNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCCCC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336784 | |
Record name | Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15121-01-4 | |
Record name | Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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